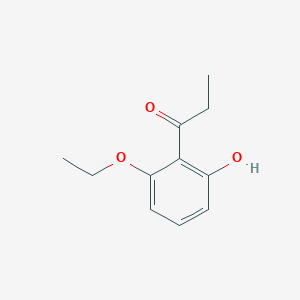

1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2-ethoxy-6-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O3/c1-3-8(12)11-9(13)6-5-7-10(11)14-4-2/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

KQXMMXQPMFRQSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1OCC)O |

Origin of Product |

United States |

Contextualization Within the Propiophenone and Phenolic Ether Chemical Classes

1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one is a molecule that belongs to two significant classes of organic compounds: propiophenones and phenolic ethers. This dual classification is central to understanding its chemical behavior and potential applications.

Propiophenones are aryl ketones featuring a phenyl ring attached to a propanoyl group. The parent compound, propiophenone (B1677668) (1-phenylpropan-1-one), is a colorless, sweet-smelling liquid that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals. The reactivity of the propiophenone scaffold is largely dictated by the carbonyl group and the adjacent methylene (B1212753) group, which can participate in a range of chemical transformations.

Phenolic ethers, on the other hand, are aromatic compounds in which a hydroxyl group attached to a benzene (B151609) ring is modified to form an ether linkage. This structural motif is prevalent in numerous natural products and synthetic molecules with significant biological activities. The presence of the ether group can modulate the electronic properties of the aromatic ring and influence the compound's solubility, lipophilicity, and metabolic stability.

The subject compound, this compound, integrates these two structural features. The propiophenone core provides a reactive handle for further synthetic modifications, while the phenolic hydroxyl group and the ethoxy ether substituent on the aromatic ring are expected to influence its chemical and physical properties, as well as its biological profile. The intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen is a notable feature of 2'-hydroxypropiophenones, which can affect their spectroscopic characteristics and reactivity.

Table 1: General Properties of Propiophenones and Phenolic Ethers

| Feature | Propiophenones | Phenolic Ethers |

| General Structure | Ar-CO-CH2CH3 | Ar-O-R |

| Key Functional Group | Carbonyl (C=O) | Ether (C-O-C) |

| Common Reactivity | Reactions at the carbonyl group, α-carbon, and aromatic ring | Cleavage of the ether bond, electrophilic substitution on the aromatic ring |

| Typical Applications | Pharmaceutical intermediates, building blocks in organic synthesis | Fragrances, pharmaceuticals, synthetic intermediates |

Rationale and Scope of Current Research Directions for 1 2 Ethoxy 6 Hydroxyphenyl Propan 1 One

Given the nascent stage of research focused solely on 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one, current research directions are largely exploratory and are informed by studies on analogous compounds. The rationale for investigating this specific molecule stems from the unique combination of its functional groups and their potential to impart interesting chemical and biological properties.

Synthetic Utility: A primary area of research is the exploration of this compound as a synthetic intermediate. The presence of three distinct functional groups—the ketone, the hydroxyl group, and the ether—offers multiple sites for chemical modification. For example, the phenolic hydroxyl group can be further alkylated or acylated, while the ketone can undergo reactions such as reduction, oxidation, or condensation. The aromatic ring itself is activated by the hydroxyl and ethoxy groups, making it susceptible to electrophilic substitution reactions. These transformations could lead to the synthesis of novel heterocyclic compounds, such as chromanones and flavanones, which are known to possess a wide range of biological activities.

Medicinal Chemistry: The structural motifs present in this compound are found in many pharmaceutically active molecules. The 2-hydroxy-alkoxy-phenyl ketone core is of particular interest. Studies on related N-alkoxyphenyl derivatives have demonstrated antibacterial and antimycobacterial activities. nih.gov Therefore, a significant research direction is the synthesis and biological evaluation of this compound and its derivatives for potential therapeutic applications. This includes screening for antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The ethoxy group, in particular, can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties.

Academic and Research Significance of Investigating This Chemical Compound

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials. The primary disconnection breaks the bond between the aromatic ring and the propanoyl group, suggesting a Friedel-Crafts-type acylation. This leads to the identification of 2-ethoxyphenol (B1204887) as a key precursor and a propanoyl synthon, such as propionyl chloride or propionic anhydride (B1165640).

A further disconnection of the ether linkage in 2-ethoxyphenol points to catechol as a more fundamental starting material. This suggests that an early-stage etherification of catechol would be a crucial step in a multi-step synthesis. Therefore, the key precursors for the synthesis of this compound are identified as catechol, an ethylating agent, and a propionylating agent.

Classical and Established Synthetic Routes

Several classical and well-established synthetic methods can be employed for the synthesis of this compound. These methods, while traditional, are often robust and well-understood.

Friedel-Crafts Acylation Approaches

Direct Friedel-Crafts acylation of 2-ethoxyphenol with a suitable acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a primary synthetic route. The hydroxyl and ethoxy groups on the aromatic ring are ortho-, para-directing. Due to the steric hindrance from the ethoxy group, the acylation is expected to favor the position ortho to the hydroxyl group and para to the ethoxy group. However, careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid side reactions.

A notable variation of this approach is the Fries rearrangement. wikipedia.orgthermofisher.com In this method, 2-ethoxyphenol is first O-acylated with propionyl chloride to form 2-ethoxyphenyl propanoate. This ester is then treated with a Lewis acid, which catalyzes the rearrangement of the propanoyl group from the phenolic oxygen to the aromatic ring. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-isomer and higher temperatures favoring the ortho-isomer. wikipedia.org This provides a handle to selectively synthesize the desired this compound.

Another classical method applicable here is the Hoesch reaction, which utilizes a nitrile as the acylating agent. wikipedia.org In this case, 2-ethoxyphenol would be reacted with propionitrile (B127096) in the presence of a Lewis acid and HCl. This reaction typically yields a ketimine intermediate, which upon hydrolysis, gives the desired ketone. The Hoesch reaction is particularly effective for the acylation of electron-rich phenols. wikipedia.org

| Reaction | Acylating Agent | Catalyst | Key Features |

| Friedel-Crafts Acylation | Propionyl chloride / Propionic anhydride | AlCl₃, FeCl₃, etc. | Direct acylation, regioselectivity can be a challenge. |

| Fries Rearrangement | 2-ethoxyphenyl propanoate (formed in situ) | AlCl₃, SnCl₄, etc. | Rearrangement of an acyl group, temperature-dependent regioselectivity. wikipedia.org |

| Hoesch Reaction | Propionitrile | Lewis Acid + HCl | Uses a nitrile for acylation, proceeds via a ketimine intermediate. wikipedia.org |

Multi-Step Conversions from Aromatic Starting Materials

A more controlled, multi-step synthesis often provides better yields and purity of the final product. A logical sequence starts with the selective mono-ethylation of a readily available starting material like catechol. This can be achieved using an ethylating agent such as diethyl sulfate (B86663) or ethyl iodide in the presence of a base. Once 2-ethoxyphenol is obtained, one of the acylation methods described in the previous section can be applied to introduce the propanoyl group. This multi-step approach allows for the purification of intermediates, which can lead to a cleaner final product.

Condensation Reactions and Subsequent Transformations

While less direct, condensation reactions can also be envisioned as a pathway to the target molecule. For instance, a Claisen-Schmidt condensation between a suitably protected 2,6-dihydroxyacetophenone and an appropriate aldehyde, followed by reduction and etherification, could theoretically lead to the desired product. However, this route is more complex and likely to be lower yielding than the more direct acylation methods.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These approaches often rely on catalytic processes that minimize waste and avoid the use of stoichiometric amounts of hazardous reagents.

Catalytic Synthesis Protocols

Modern catalytic methods offer promising alternatives to classical synthetic routes. For instance, the use of solid acid catalysts, such as zeolites, has been explored for Friedel-Crafts acylation reactions. Zeolites offer advantages such as reusability, reduced corrosion, and shape-selectivity, which can lead to improved regioselectivity in the acylation of substituted phenols.

Another innovative approach is the transition metal-catalyzed C-H activation/acylation. Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes has been reported as a direct method to form 2-acylphenol compounds. nih.gov In the context of synthesizing this compound, this would involve the reaction of 2-ethoxyphenol with propanal in the presence of a suitable ruthenium catalyst. This method is highly atom-economical as it avoids the pre-functionalization of the aromatic ring.

| Catalytic Approach | Catalyst Type | Reactants | Advantages |

| Zeolite-Catalyzed Acylation | Solid Acid (e.g., H-BEA, H-ZSM-5) | 2-Ethoxyphenol + Propionic Anhydride | Reusable catalyst, improved regioselectivity, reduced waste. |

| Ruthenium-Catalyzed C-H Acylation | Ruthenium Complex | 2-Ethoxyphenol + Propanal | High atom economy, direct functionalization of C-H bonds. nih.gov |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthetic design for this compound aims to create more sustainable and environmentally benign processes. nih.govacs.org These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orginstituteofsustainabilitystudies.com

Key green chemistry principles applicable to the synthesis include:

Prevention: Designing syntheses to prevent waste generation is preferable to treating waste after it has been created. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orginstituteofsustainabilitystudies.com For instance, catalytic reactions are often superior to those using stoichiometric reagents. nih.gov

Less Hazardous Chemical Syntheses: Synthetic methods should, whenever practicable, use and generate substances that possess little or no toxicity to human health and the environment. nih.govinstituteofsustainabilitystudies.com This includes the careful selection of solvents and reagents.

Designing Safer Chemicals: The final chemical product should be designed to be effective while minimizing its toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses conducted at ambient temperature and pressure are ideal. nih.gov

Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable is preferred over depleting resources. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and can generate waste. nih.govacs.org

Applying these principles to a potential Friedel-Crafts synthesis could involve replacing traditional Lewis acids like aluminum trichloride (B1173362) with more environmentally friendly solid acid catalysts and substituting hazardous solvents with greener alternatives.

Table 1: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

|---|---|

| Atom Economy | Utilizing catalytic methods like a catalytic Friedel-Crafts reaction to minimize stoichiometric waste. nih.govinstituteofsustainabilitystudies.com |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives such as ionic liquids or supercritical fluids. nih.gov |

| Catalysis | Employing reusable solid acid catalysts instead of single-use, corrosive Lewis acids like AlCl₃. nih.govinstituteofsustainabilitystudies.com |

| Energy Efficiency | Exploring lower-temperature catalytic cycles or using microwave irradiation to reduce energy consumption. nih.govanton-paar.com |

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing for the preparation of this compound. anton-paar.comrsc.orgneuroquantology.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. anton-paar.com This technique can lead to increased product yields and cleaner reactions with fewer byproducts. The direct coupling of microwave energy with the molecules in the reaction mixture allows for instantaneous localized superheating, which can accelerate reaction rates. For example, a microwave-assisted Friedel-Crafts acylation or a Hoesch reaction could significantly shorten the synthesis time for the target compound. nih.govresearchgate.net

Flow Chemistry Applications: Flow chemistry, or continuous-flow synthesis, involves pumping reactants through a reactor where the reaction occurs. neuroquantology.comnih.gov This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgjst.org.in The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling safe handling of highly exothermic reactions. rsc.orgnih.gov For a scalable synthesis, flow chemistry provides a seamless transition from laboratory-scale optimization to larger-scale production by "numbering up" (running multiple reactors in parallel) or "sizing up" (increasing the reactor dimensions). rsc.org This approach can improve product consistency, yield, and safety, making it highly attractive for industrial applications. neuroquantology.comjst.org.in

Table 2: Comparison of Synthetic Techniques

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |

|---|---|---|---|

| Heating Method | External heat source (slow, inefficient) | Direct coupling with molecules (rapid) | Precise external temperature control (efficient heat exchange) rsc.org |

| Reaction Time | Hours to days | Minutes anton-paar.com | Seconds to minutes rsc.org |

| Scalability | Often challenging, potential for runaway reactions jst.org.in | Limited by microwave penetration depth | Readily scalable by numbering-up or sizing-up rsc.org |

| Safety | Risk of thermal runaways in large batches | Generally safer due to smaller volumes | Enhanced safety, especially for exothermic reactions nih.gov |

| Process Control | Limited | Good control over temperature and pressure | Precise control over all reaction parameters rsc.org |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Optimizing reaction conditions is crucial for developing a scalable, efficient, and cost-effective synthesis of this compound. For a Friedel-Crafts-type reaction, several parameters must be carefully tuned. nih.goved.ac.uk

Catalyst: The choice and amount of catalyst are critical. In Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are effective but often required in stoichiometric amounts. stackexchange.com Optimization may involve screening alternative, more efficient, and reusable catalysts. The concentration of the catalyst can also influence the reaction pathway, determining whether C-acylation (desired) or O-acylation occurs. echemi.comstackexchange.com

Solvent: The solvent can significantly impact reaction rates and selectivity. Inert solvents are typically used to avoid side reactions.

Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. Finding the optimal temperature balances reaction speed with product purity.

Reactant Ratio: The molar ratio of the phenolic substrate, acylating agent, and catalyst must be optimized to maximize conversion of the starting material and minimize the formation of impurities.

Response surface methodology (RSM) is a statistical approach that can be employed to efficiently optimize multiple variables simultaneously, identifying the ideal conditions for maximizing the yield of the target product. nih.gov

Table 3: Parameters for Optimization of a Friedel-Crafts Acylation

| Parameter | Variable | Potential Impact on Yield and Selectivity |

|---|---|---|

| Catalyst | Type (e.g., AlCl₃, FeCl₃, solid acids) and concentration | Affects reaction rate and the ratio of C-acylation to O-acylation products. echemi.comstackexchange.com |

| Acylating Agent | Propanoyl chloride vs. Propionic anhydride | Reactivity and byproduct profile will differ. |

| Temperature | -20 °C to 100 °C | Influences reaction kinetics and the formation of thermal degradation products or isomers. |

| Reaction Time | 1 to 24 hours | Determines the extent of reaction completion; prolonged times may increase byproduct formation. |

| Solvent | e.g., CS₂, Nitrobenzene, Dichloromethane | Affects reactant solubility and catalyst activity. |

Purification and Isolation Techniques Post-Synthesis

Following the synthesis of this compound, a robust purification strategy is necessary to isolate the target compound from unreacted starting materials, catalysts, solvents, and byproducts. The phenolic and ketonic nature of the compound guides the choice of purification methods.

Extraction: A preliminary workup often involves liquid-liquid extraction to separate the organic product from aqueous-soluble impurities. The phenolic hydroxyl group allows for extraction into a basic aqueous solution, which can be a useful separation technique.

Crystallization: If the crude product is a solid, crystallization from a suitable solvent system is an effective method for purification. This technique relies on the differences in solubility between the desired product and impurities at different temperatures.

Distillation: For liquid products, distillation can be used for purification, particularly if the boiling points of the components in the crude mixture are sufficiently different. google.com Vacuum distillation is often employed for high-boiling-point compounds to prevent thermal decomposition.

Chromatography: Column chromatography is a highly versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). nih.gov Other chromatographic methods like medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) can be used for higher purity requirements. nih.gov Counter-current chromatography (CCC) is another liquid-liquid partition technique that avoids solid supports and is effective for separating phenolic compounds. nih.gov

Table 4: Comparison of Purification Techniques

| Technique | Principle | Applicability for Target Compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Crystallization | Differential solubility | High, if product is a stable solid | Can yield very pure material; scalable | Requires the compound to be a solid; potential for product loss in mother liquor |

| Distillation | Difference in boiling points | Possible, if thermally stable | Good for large quantities; can remove non-volatile impurities google.com | Not suitable for thermally sensitive compounds; requires significant boiling point differences |

| Column Chromatography | Differential adsorption | High | Highly versatile; can separate complex mixtures nih.gov | Can be time-consuming and solvent-intensive; may be difficult to scale up |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning | High, effective for phenolics | No irreversible adsorption; high sample recovery nih.gov | Requires specialized equipment; can be slower than HPLC |

Advanced Spectroscopic and Analytical Characterization of this compound

Detailed spectroscopic data for the specific chemical compound this compound is not available in publicly accessible scientific literature and chemical databases.

Extensive searches for experimental data, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), tandem mass spectrometry (MS/MS), and vibrational spectroscopy (Infrared and Raman), have yielded no specific results for this particular molecule.

Consequently, a detailed, scientifically accurate article focusing solely on the advanced spectroscopic and analytical characterization of this compound, as per the requested outline, cannot be generated at this time. The generation of such an article requires concrete experimental data to ensure its scientific validity and adherence to the specified focus. Information on structurally related, but distinct, compounds is available but would not meet the explicit requirements of this request.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural confirmation of this compound.

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector. The analysis of this diffraction data allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice.

For this compound, the crystal structure would reveal the planarity of the phenyl ring, the orientation of the ethoxy and propan-1-one substituents relative to the ring, and the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the propan-1-one moiety. Furthermore, intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal, would be elucidated.

Illustrative Crystallographic Data for this compound:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.225 |

| R-factor (%) | 4.5 |

Note: The data presented in this table is illustrative and represents typical values for a small organic molecule. Actual experimental data would need to be determined through single-crystal X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better resolution of complex mixtures.

Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound will absorb UV light at a characteristic wavelength. The retention time (the time it takes for the compound to elute from the column) is a characteristic property of the compound under specific chromatographic conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Illustrative HPLC Parameters for the Analysis of this compound:

| Parameter | Illustrative Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid) |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~12.5 min |

Note: This table provides an example of typical HPLC conditions. The actual parameters would need to be optimized for the specific instrument and sample.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely require derivatization of the polar hydroxyl group (e.g., silylation) to increase its volatility and prevent peak tailing.

In GC, the sample is vaporized and injected into a column, typically a long, thin capillary coated with a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also a mass spectrum for each separated component. The mass spectrum is a fragmentation pattern that is unique to a particular molecule and serves as a "molecular fingerprint," allowing for highly confident identification. The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects their abundance.

Illustrative GC-MS Parameters for the Analysis of Derivatized this compound:

| Parameter | Illustrative Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Retention Time | ~15.8 min (for the derivatized compound) |

Note: These GC-MS parameters are illustrative. The actual conditions, especially the oven temperature program, would be optimized based on the volatility of the derivatized analyte.

Reactivity of the Ketone Moiety

The ketone functional group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, oxidations, and reactions involving the adjacent alpha-carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the propan-1-one moiety is electrophilic and thus susceptible to attack by nucleophiles. A notable example of this type of reaction for structurally related 2'-hydroxy-acetophenones is the Claisen-Schmidt condensation. In this reaction, the ketone reacts with an aldehyde in the presence of a base to form a chalcone, which is an α,β-unsaturated ketone. This transformation proceeds via a nucleophilic addition of the enolate of the ketone to the aldehyde, followed by dehydration. While not specifically documented for this compound, this reaction highlights a potential pathway for carbon-carbon bond formation.

Reduction and Oxidation Pathways

The ketone group can be readily reduced to a secondary alcohol. A common method for this transformation is catalytic hydrogenation. For instance, various acetophenone (B1666503) derivatives can be selectively hydrodeoxygenated to the corresponding alkyl phenols using specific catalysts. This process involves the reduction of the carbonyl group. While direct evidence for this compound is not available, it is anticipated to undergo similar reductions to yield 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-ol.

The oxidation of the ketone moiety is less common but can be achieved under specific conditions, often leading to the formation of esters or carboxylic acids through cleavage of the carbon-carbon bond adjacent to the carbonyl group. However, specific studies on the oxidation of this particular ketone are not documented.

Enolization and Reactions at the Alpha-Carbon

The presence of protons on the carbon atom alpha to the carbonyl group (the α-carbon) allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This enolization is a key step in several reactions. The formation of the enolate anion creates a nucleophilic center at the α-carbon, which can then participate in reactions such as alkylation and acylation. While specific examples for this compound are not reported, this reactivity is a fundamental aspect of ketone chemistry.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension to the reactivity of this compound, allowing for derivatization and oxidation reactions.

Derivatization Reactions (e.g., Alkylation, Acylation)

The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles in alkylation and acylation reactions to form ethers and esters, respectively. For example, the reaction of p-hydroxy acetophenone with 1-bromo-2-chloroethane (B52838) in the presence of a base leads to the formation of an ether linkage at the phenolic oxygen. It is expected that this compound would undergo similar derivatization reactions at its phenolic hydroxyl group.

Oxidation Chemistry of the Phenolic Functionality

Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinones or coupling products. The ease of oxidation is influenced by the substituents on the aromatic ring. The ethoxy group at the ortho position to the hydroxyl group in this compound would likely influence the redox potential and the nature of the oxidation products. However, specific studies on the oxidation of this compound are not found in the reviewed literature.

Reactions of the Ethoxy Substituent

The ethoxy group in this compound is a key functional group that can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage. This process, known as O-dealkylation or de-ethylation, results in the formation of a second hydroxyl group on the aromatic ring, yielding 1-(2,6-dihydroxyphenyl)propan-1-one.

One of the most effective and widely used reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). This reaction proceeds through the formation of a Lewis acid-base complex between the boron atom and the ether oxygen. Subsequent nucleophilic attack by the bromide ion on the ethyl group leads to the cleavage of the carbon-oxygen bond. This method is known for its high efficiency under relatively mild conditions. The general mechanism for the cleavage of an aryl ethyl ether with BBr₃ is as follows:

Coordination: The Lewis acidic boron tribromide coordinates to the oxygen atom of the ethoxy group.

Nucleophilic Attack: A bromide ion attacks the ethyl group in an Sₙ2-like manner.

Cleavage: The carbon-oxygen bond is broken, releasing ethyl bromide and a borate (B1201080) intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the borate intermediate to yield the corresponding phenol (B47542).

While specific studies on this compound are not abundant in the literature, the cleavage of the ethoxy group is a predictable and expected reaction based on the well-established reactivity of aryl ethers.

In addition to chemical methods, enzymatic O-dealkylation represents another important pathway for the transformation of the ethoxy substituent. Cytochrome P450 enzymes, particularly in liver microsomes, are known to catalyze the O-dealkylation of various xenobiotics. nih.gov This biochemical transformation is a crucial step in the metabolism of many ether-containing compounds. The reaction involves the oxidative cleavage of the O-ethyl bond, leading to the formation of the corresponding phenol and acetaldehyde. The specific isoforms of cytochrome P450 involved and the kinetics of such a reaction for this compound would require dedicated enzymatic studies.

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the ethoxy (-OC₂H₅) groups. Both of these substituents are ortho-, para-directing. Given the existing substitution pattern, the para position relative to the hydroxyl group is occupied by the propanoyl group. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the hydroxyl and ethoxy groups, which are the C3 and C5 positions of the benzene ring.

However, the regioselectivity of electrophilic substitution reactions on this molecule will also be influenced by steric hindrance. The bulky propanoyl group at C1 and the ethoxy group at C2 may sterically hinder the approach of an electrophile to the C3 position. Consequently, electrophilic substitution might be favored at the C5 position, which is ortho to the hydroxyl group and meta to the ethoxy and propanoyl groups.

Common electrophilic aromatic substitution reactions that could be envisaged for this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using reagents like bromine in the presence of a Lewis acid or N-bromosuccinimide.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively. However, the presence of the strongly activating hydroxyl group can lead to complications, such as O-acylation or O-alkylation, and may require the use of a protecting group strategy.

Formylation: Introduction of a formyl group (-CHO), for instance, through the Vilsmeier-Haack reaction.

The Fries rearrangement offers an alternative pathway for the introduction of an acyl group onto the aromatic ring. thermofisher.comwikipedia.orgajchem-a.comorganic-chemistry.org If this compound were to be synthesized from a precursor like 2-ethoxyphenyl propanoate, the Fries rearrangement of this ester under Lewis acid catalysis could potentially yield the target molecule. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-isomer and higher temperatures favoring the ortho-isomer. wikipedia.orgorganic-chemistry.org

Nucleophilic aromatic substitution reactions on the aromatic ring of this compound are highly unlikely. The electron-rich nature of the benzene ring, due to the presence of the electron-donating hydroxyl and ethoxy groups, makes it resistant to attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity:

The regioselectivity of chemical transformations involving this compound is primarily dictated by the electronic and steric effects of the substituents on the aromatic ring. As discussed in the previous section, in electrophilic aromatic substitution reactions, the hydroxyl and ethoxy groups direct incoming electrophiles to the ortho and para positions. With the existing substitution pattern, the C3 and C5 positions are the most likely sites of reaction.

The interplay between the activating effects of the -OH and -OC₂H₅ groups and the steric hindrance posed by the propanoyl and ethoxy groups will ultimately determine the regiochemical outcome. It is plausible that under certain conditions, a mixture of C3 and C5 substituted products would be obtained, with the ratio depending on the specific electrophile and reaction conditions. For instance, smaller electrophiles might show less sensitivity to steric hindrance and could react at both positions, while bulkier electrophiles would likely exhibit a higher preference for the less hindered C5 position.

Stereoselectivity:

Stereoselectivity becomes a relevant consideration in reactions where a new chiral center is created. In the context of this compound, reactions involving the propanoyl side chain could potentially lead to the formation of stereoisomers. For example, reduction of the carbonyl group of the propanoyl moiety would generate a secondary alcohol, creating a new stereocenter.

If such a reduction were to be carried out using a chiral reducing agent, it could proceed with a degree of stereoselectivity, leading to an enrichment of one enantiomer over the other. The facial selectivity of the nucleophilic attack on the carbonyl carbon would be influenced by the steric and electronic properties of the ortho-substituents on the aromatic ring. However, without specific experimental data for such reactions on this substrate, any discussion on the degree and direction of stereoselectivity remains speculative.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic Studies:

Kinetic studies on the reactions of substituted acetophenones often focus on understanding the influence of substituents on the reaction rates. For instance, in electrophilic aromatic substitution reactions, the electron-donating hydroxyl and ethoxy groups in this compound are expected to significantly increase the rate of reaction compared to unsubstituted acetophenone. The rate enhancement would be a consequence of the stabilization of the arenium ion intermediate through resonance delocalization of the positive charge onto the oxygen atoms of the -OH and -OC₂H₅ groups.

The rate of reactions involving the ethoxy group, such as O-deethylation, would also be dependent on the reaction conditions. For example, the rate of acid-catalyzed cleavage would depend on the concentration of the acid and the temperature.

Thermodynamic Studies:

The thermodynamics of reactions involving this compound can be considered in terms of enthalpy (ΔH) and entropy (ΔS) changes, which determine the Gibbs free energy change (ΔG) and thus the position of equilibrium.

The cleavage of the ethoxy group to form a dihydroxy derivative is a reaction for which thermodynamic parameters could be estimated. The breaking of a C-O and a H-Br bond (in the case of HBr cleavage) and the formation of an O-H and a C-Br bond would have an associated enthalpy change.

Solubility and dissolution thermodynamic data for a related compound, 2',4'-dihydroxyacetophenone, have been reported in various solvents. acs.org Such data, including Gibbs energy, enthalpy, and entropy of dissolution, provide valuable information on solute-solvent interactions and can be used in the design of crystallization processes. While not directly applicable to the title compound, these studies provide a framework for how the thermodynamic properties of this compound could be investigated.

Computational Chemistry and Theoretical Studies on 1 2 Ethoxy 6 Hydroxyphenyl Propan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the electronic structure, stability, and reactivity of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one.

Density Functional Theory (DFT) Applications for Molecular Geometry and Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, a DFT approach, likely using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p), would be the first step.

The primary outputs of such a calculation would be the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT calculations would yield a wealth of electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: This would reveal the regions of high and low electron density within the molecule, highlighting the electronegative oxygen atoms and the aromatic ring.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would assign partial charges to each atom, offering insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

Thermodynamic Properties: Standard thermodynamic data such as enthalpy, Gibbs free energy, and entropy of formation would be calculated.

A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters (Bond Lengths and Angles) for this compound calculated using DFT.

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.22 |

| C-C (keto) | ~1.51 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-O (hydroxyl) | ~1.36 | |

| C-O (ethoxy) | ~1.37 | |

| O-H | ~0.97 | |

| Bond Angle (°) | C-C=O | ~120.5 |

| C-C-C (propanone) | ~118.0 | |

| C-O-H | ~109.0 |

Molecular Modeling and Conformational Analysis

The flexibility of the ethoxy and propanone side chains suggests that this compound can exist in multiple conformations. Molecular modeling techniques are essential to explore this conformational landscape.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would be performed to understand the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the system, an MD simulation provides a trajectory of atomic positions and velocities. This would allow for the investigation of:

Conformational Flexibility: How the side chains move and rotate relative to the phenyl ring.

Intramolecular Hydrogen Bonding: The dynamics of the hydrogen bond between the hydroxyl group and the carbonyl oxygen of the propanone group.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, the influence of the environment on the molecule's conformation and dynamics could be studied.

Exploration of Conformational Isomers and Energy Minima

A systematic conformational search would be conducted to identify all stable isomers (conformers) of this compound. This typically involves rotating the rotatable bonds (e.g., C-C and C-O bonds in the side chains) in discrete steps and performing a geometry optimization at each step to find the local energy minimum.

The results of this search would be a potential energy surface, highlighting the various low-energy conformers and the energy barriers between them. The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Conformational Isomers of this compound.

| Conformer | Dihedral Angle (°)(Car-Car-C=O) | Dihedral Angle (°)(Car-O-C-C) | Relative Energy(kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~0 | ~180 | 0.00 |

| 2 | ~180 | ~180 | +1.5 |

| 3 | ~0 | ~60 | +2.8 |

| 4 | ~180 | ~60 | +4.2 |

Prediction and Interpretation of Spectroscopic Parameters from First Principles

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, the following spectra would be simulated:

Infrared (IR) Spectrum: The vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations would allow for the assignment of the peaks in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch, O-H stretch, and aromatic C-H bends.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms would be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, are crucial for confirming the molecular structure.

UV-Visible (UV-Vis) Spectrum: As mentioned earlier, TD-DFT or other excited-state methods would be used to calculate the electronic transition energies and oscillator strengths. This would predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic excitations, such as n→π* and π→π* transitions.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound.

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~1640 | C=O stretch |

| ~3400 (broad) | O-H stretch (intramolecular H-bond) | ||

| ~1250 | C-O stretch (ether) | ||

| ¹H NMR | Chemical Shift (ppm) | ~11.0 | -OH (phenolic) |

| ~7.0 - 7.5 | Aromatic protons | ||

| ~4.1 | -OCH₂- | ||

| ~1.4 | -CH₃ (ethoxy) | ||

| ~3.0 | -CH₂- (propanone) | ||

| ~1.2 | -CH₃ (propanone) | ||

| UV-Vis | λmax (nm) | ~280 | n→π* |

Elucidation of Reaction Mechanisms and Transition State Structures through Computational Methods

Information regarding the use of computational methods to study the reaction mechanisms and transition state structures involving this compound is not available in the current body of scientific literature. Theoretical studies on other aromatic ketones exist, but this specific compound has not been a documented subject of such research.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

There are no published in silico studies, such as molecular docking or molecular dynamics simulations, that predict the interactions between this compound and biological macromolecules. While this is a common approach to screen for potential biological activity, research on this particular molecule is absent from available databases. scispace.comchemrxiv.org

Derivatization, Analog Synthesis, and Structure Molecular Interaction Relationship Studies

Rational Design Principles for Structural Modification and Diversification

The rational design of analogs of 1-(2-ethoxy-6-hydroxyphenyl)propan-1-one is guided by the goal of enhancing its interaction with biological targets. This process involves a systematic approach to modifying its chemical structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profile. Key to this is the application of established medicinal chemistry principles to the specific functionalities of the parent molecule.

The structure of this compound presents several key features for modification: the phenolic hydroxyl group, the ethoxy group, the aromatic ring, and the propan-1-one side chain. Each of these can be systematically altered to probe the structure-activity relationship (SAR). For instance, modifications can aim to introduce new hydrogen bond donors or acceptors, alter the electronic properties of the aromatic ring, or introduce conformational constraints.

A common strategy involves the use of computational tools, such as molecular docking, to predict how structural changes might influence binding to a target protein. nih.gov This computer-aided approach allows for the prioritization of synthetic targets that are most likely to exhibit improved activity. nih.gov The principles of isosteric and bioisosteric replacement are also central to the rational design process. For example, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with a trifluoromethoxy group to alter lipophilicity and metabolic stability. Similarly, the propan-1-one side chain can be extended, branched, or cyclized to explore the spatial requirements of a putative binding pocket.

The development of quantitative structure-activity relationship (QSAR) models can further refine the design process by correlating physicochemical properties of analogs with their biological activity. nih.gov These models can help in predicting the activity of yet-unsynthesized compounds, thereby guiding the synthetic efforts towards more potent derivatives. nih.gov

Synthetic Strategies for the Preparation of Modified Analogs

The synthesis of modified analogs of this compound can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the specific modification being introduced.

One versatile approach for modifying the core structure is through the Mannich reaction. While not directly applied to this compound in the provided literature, the synthesis of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones from 2'-hydroxyacetophenone (B8834) demonstrates the feasibility of introducing substituents at the carbon atom alpha to the carbonyl group. researchgate.net This strategy could be adapted to introduce a variety of functional groups, such as amino, thio, or indolyl moieties, at the 3-position of the propan-1-one chain. researchgate.net

Another key reaction for derivatization is the Williamson ether synthesis, which can be employed to modify the ethoxy group. By starting with the corresponding dihydroxyacetophenone precursor, a range of alkoxy groups can be introduced at the 2-position of the phenyl ring.

Derivatization of the phenolic hydroxyl group can be readily achieved through reactions such as esterification or etherification. For instance, acetylation can be used to introduce an acetyl group, which can alter the compound's polarity and hydrogen bonding capacity. nih.gov

The following table outlines potential synthetic strategies for modifying different parts of the this compound scaffold:

| Target Moiety for Modification | Synthetic Strategy | Potential New Functional Groups |

| Propan-1-one side chain (α-carbon) | Mannich Reaction | Amines, thiols, indoles |

| Ethoxy group | Williamson Ether Synthesis (from dihydroxy precursor) | Methoxy, propoxy, isopropoxy, benzyloxy |

| Phenolic hydroxyl group | Esterification, Etherification | Acetate, benzoate, methyl ether, benzyl (B1604629) ether |

| Aromatic ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Nitro, bromo, chloro |

Development of Focused Compound Libraries for Screening Purposes

To efficiently explore the structure-activity relationships of this compound, the development of a focused compound library is a strategic approach. This involves the parallel synthesis of a collection of structurally related analogs, where specific positions on the molecule are systematically varied.

The design of such a library would be based on the rational design principles discussed earlier. For example, a library could be constructed by varying the substituent at the 3-position of the propan-1-one chain, while keeping the 2-ethoxy-6-hydroxyphenyl core constant. Another dimension of the library could involve variations in the alkoxy group at the 2-position.

Combinatorial chemistry techniques can be employed to expedite the synthesis of a large number of analogs. By using a common intermediate and reacting it with a diverse set of building blocks, a library of compounds can be generated in a time- and resource-efficient manner.

The resulting library of compounds can then be subjected to high-throughput screening against a specific biological target to identify "hit" compounds with desired activity. The data obtained from screening this focused library can provide valuable insights into the SAR and guide the design of the next generation of more potent and selective analogs.

Correlation between Structural Features and Predicted/Observed Molecular Interactions

The phenolic hydroxyl group is a key feature that can act as both a hydrogen bond donor and acceptor. This allows it to form strong interactions with polar amino acid residues, such as serine, threonine, and glutamic acid, in a protein's binding pocket. The ethoxy group, being a hydrogen bond acceptor, can also contribute to binding.

The aromatic ring can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also form hydrophobic interactions with nonpolar residues. The propan-1-one side chain provides a degree of conformational flexibility, allowing the molecule to adopt a favorable conformation within the binding site. The carbonyl group in this side chain can also act as a hydrogen bond acceptor.

The following table summarizes the predicted molecular interactions based on the structural features of this compound:

| Structural Feature | Potential Molecular Interaction | Interacting Amino Acid Residues (Examples) |

| Phenolic hydroxyl group | Hydrogen bond donor/acceptor | Ser, Thr, Asp, Glu, His |

| Ethoxy group | Hydrogen bond acceptor | Asn, Gln |

| Aromatic ring | π-π stacking, hydrophobic interactions | Phe, Tyr, Trp, Leu, Val |

| Carbonyl group | Hydrogen bond acceptor | Arg, Lys, Asn, Gln |

In Vitro Biological Investigations and Molecular Mechanistic Insights

Assessment of Modulatory Effects on Isolated Biological Targets (e.g., purified enzymes, receptors)

No studies detailing the modulatory effects of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one on purified enzymes, receptors, or other isolated biological targets have been identified.

Investigation of Molecular Mechanisms in Cell-Free or A-cellular Systems

There is no available information on the molecular mechanisms of this compound in cell-free or a-cellular systems.

Enzyme Kinetics and Inhibition/Activation Mechanisms (in vitro)

Data regarding the enzyme kinetics and any potential inhibitory or activation mechanisms of this compound are not present in the current body of scientific literature.

Ligand-Receptor Binding Characterization in Isolated Systems

No ligand-receptor binding assays or characterization studies for this compound in isolated systems have been reported.

Characterization of Interactions with Biomolecules (e.g., DNA, proteins in vitro, non-clinical context)

There are no published studies characterizing the in vitro interactions of this compound with biomolecules such as DNA or proteins.

Chemoinformatic and Bioinformatics Approaches for Predicting Molecular Interactions and Potential Biological Pathways

A search for chemoinformatic and bioinformatic analyses aimed at predicting the molecular interactions and potential biological pathways of this compound did not yield any relevant results.

Natural Occurrence, Isolation, and Biosynthetic Pathways if Applicable

Discovery and Isolation from Natural Sources

A thorough review of chemical and biological databases reveals no instances of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one being isolated from a natural source. Therefore, there is no discovery to report in this context.

Elucidation of Biosynthetic Precursors and Enzymatic Pathways

As this compound is not known to be a natural product, there has been no research into its potential biosynthetic precursors or the enzymatic pathways that would be required for its formation in living organisms. The biosynthesis of naturally occurring phenylpropanoids typically involves the shikimate pathway, leading to the formation of phenylalanine, which then undergoes a series of enzymatic modifications. However, the specific ethoxy- and hydroxy- substitution pattern of the target compound does not align with known, naturally occurring enzymatic reactions.

Chemo-taxonomic Significance and Distribution in Biological Systems

Chemo-taxonomy is the study of the chemical variation in organisms to classify and understand their evolutionary relationships. Since this compound has not been found in any biological system, it holds no chemo-taxonomic significance. Its distribution in the natural world is, as far as current scientific knowledge extends, non-existent.

Advanced Research Applications and Future Perspectives of 1 2 Ethoxy 6 Hydroxyphenyl Propan 1 One

Role as a Key Intermediate in the Synthesis of Complex Molecules

Substituted phenols and acetophenones are recognized as crucial starting materials in the synthesis of a wide array of more complex molecules, particularly bioactive heterocycles. wisdomlib.orgnih.gov The chemical architecture of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one, featuring strategically placed functional groups, makes it a promising precursor for the construction of intricate molecular frameworks. The presence of the hydroxyl and ketone functionalities allows for a variety of chemical transformations, rendering it a valuable building block in organic synthesis.

The ortho-hydroxy acetophenone (B1666503) moiety is a well-established synthon for the synthesis of various heterocyclic compounds such as chromones, flavones, and coumarins, many of which exhibit significant biological activities. mdpi.com The ethoxy group at the 2-position can influence the electronic and steric properties of the molecule, potentially directing the course of chemical reactions and imparting specific characteristics to the resulting complex molecules. Research into the reactivity of similar 2-hydroxypropiophenones has demonstrated their utility in constructing novel bioactive compounds. nih.gov For instance, multicomponent reactions involving such scaffolds have led to the synthesis of 2-pyridone-containing heterocycles with potential anticancer, antibacterial, and antifungal properties. rsc.orgsemanticscholar.orgresearchgate.net

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic System | Potential Synthetic Pathway | Potential Biological Significance |

|---|---|---|

| Chromones | Cyclization with a suitable C1 synthon | Anti-inflammatory, Antiviral |

| Flavones | Baker-Venkataraman rearrangement followed by cyclization | Antioxidant, Anticancer |

| Coumarins | Perkin or Pechmann condensation | Anticoagulant, Antibacterial |

Potential Applications in Materials Science or Chemical Engineering

The phenolic and ketone functionalities of this compound suggest its potential utility in the fields of materials science and chemical engineering. Phenolic compounds are known to be valuable precursors for the synthesis of polymers and resins due to their reactivity towards aldehydes and their ability to form stable cross-linked networks. oregonstate.edu The presence of the ethoxy and propanone groups could be exploited to tailor the properties of such materials, potentially leading to the development of novel polymers with enhanced thermal stability, chemical resistance, or specific optical properties.

Furthermore, substituted phenols have been investigated for their role in the synthesis of nanoparticles. rsc.org The hydroxyl group can act as a reducing and capping agent in the formation of metal nanoparticles, influencing their size, shape, and stability. The specific substitution pattern of this compound could offer a means to fine-tune the characteristics of such nanomaterials for applications in catalysis, electronics, or sensing. In chemical engineering, this compound could be explored as a building block for the synthesis of functionalized porous organic polymers (POPs). acs.orgdtu.dk These materials have applications in gas storage, separation, and catalysis, and the incorporation of the ethoxy and hydroxyl groups could impart specific functionalities and enhance their performance.

Development as an Analytical Reference Standard for Related Compounds

The development of reliable analytical methods is crucial for the quality control and characterization of chemical compounds. This compound, upon proper purification and characterization, holds the potential to be developed as an analytical reference standard for the quantification and identification of related substituted acetophenones and phenolic compounds. nih.govnih.gov The increasing interest in the biological activities and industrial applications of such compounds necessitates the availability of well-characterized standards to ensure the accuracy and reproducibility of analytical data. researchgate.net

The development of a certified reference material for this compound would be valuable for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). researchgate.net It could be used to validate analytical methods, calibrate instruments, and perform quality control in research and industrial settings. The stability and purity of such a standard would be critical, requiring thorough investigation and documentation. nih.gov

Table 2: Potential Analytical Applications for a this compound Reference Standard

| Analytical Technique | Application Area | Purpose of Reference Standard |

|---|---|---|

| HPLC | Pharmaceutical analysis, Food chemistry | Quantification of related impurities or degradation products |

| GC-MS | Environmental analysis, Metabolomics | Identification and confirmation of structurally similar compounds |

| NMR Spectroscopy | Chemical synthesis, Structural elucidation | Structural confirmation and purity assessment of synthetic derivatives |

Identification of Emerging Research Areas and Unexplored Properties

While the direct applications of this compound are not yet extensively documented, its chemical structure suggests several emerging research areas and unexplored properties worth investigating. The market for acetophenone and its derivatives is growing, driven by their use in pharmaceuticals, fragrances, and specialty chemicals, indicating a trend towards exploring novel applications for such compounds. marketreportanalytics.combusinessresearchinsights.com

One promising area is the investigation of its potential biological activities. Many substituted acetophenones and phenolic compounds exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects. mdpi.commdpi.comnih.gov The specific combination of functional groups in this compound could lead to unique biological profiles. Another avenue for research is the exploration of its photophysical properties. Aromatic ketones are known to be photoactive, and the substitution pattern on the phenyl ring can significantly influence their absorption and emission characteristics, opening up possibilities for applications in photochemistry and materials science. Further research could also focus on its role as a precursor for agrochemicals, as many acetophenone derivatives have shown promise as herbicides and pesticides. mdpi.com

Interdisciplinary Approaches and Collaborative Initiatives in Chemical Research

The exploration of the full potential of this compound will likely benefit from interdisciplinary approaches and collaborative initiatives. The intersection of organic synthesis, materials science, analytical chemistry, and biology will be crucial in uncovering its diverse applications.

Collaborations between synthetic chemists and materials scientists could lead to the development of novel polymers and functional materials with tailored properties. acs.org Partnerships with analytical chemists are essential for establishing it as a reliable reference standard and for developing robust analytical methods for its detection and quantification. nih.gov Furthermore, joint efforts with biologists and pharmacologists will be vital in screening for potential biological activities and elucidating its mechanisms of action. Such interdisciplinary collaborations are key to accelerating the pace of discovery and translating fundamental chemical knowledge into practical applications. The growing trend towards open science and data sharing can further facilitate these collaborations, enabling researchers from different fields to build upon each other's work and collectively advance our understanding of this promising chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.